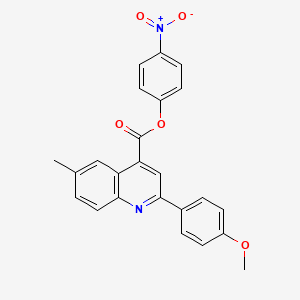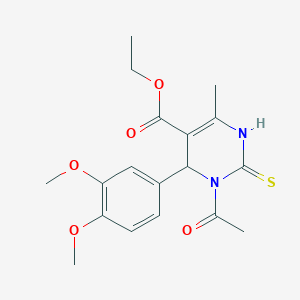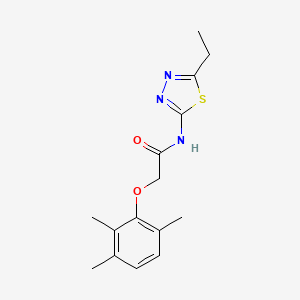![molecular formula C21H20Cl2N6O B11621093 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea](/img/structure/B11621093.png)
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea ist eine synthetische organische Verbindung, die sich durch ihre komplexe Struktur auszeichnet, die Dichlorphenyl-, Dimethylpyrimidinyl- und Methylphenylgruppen umfasst. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivität und Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:
Bildung des Harnstoffderivats: Dieser Schritt beinhaltet die Reaktion von 3,4-Dichloroanilin mit einem Isocyanatderivat zur Bildung des Harnstoffgrundgerüsts.
Kondensationsreaktion: Das Harnstoffderivat wird dann unter bestimmten Bedingungen einer Kondensationsreaktion mit 4,6-Dimethylpyrimidin-2-amin und 2-Methylanilin unterzogen, um die endgültige Verbindung zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen. Dazu gehört die Steuerung von Temperatur, Druck und der Einsatz von Katalysatoren, um die Reaktionen zu erleichtern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-methylaniline in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorphenylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung der entsprechenden Chinone oder anderer oxidierter Derivate.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Ähnliche Verbindungen:
- 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-chlorphenyl)amino]methylidene}urea
- 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}urea
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der 2-Methylphenylgruppe kann beispielsweise ihre Interaktion mit bestimmten biologischen Zielstrukturen im Vergleich zu anderen Derivaten verstärken.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-(3,4-Dichlorphenyl)-3-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}urea, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und des Vergleichs mit ähnlichen Verbindungen
Wirkmechanismus
The mechanism of action of 3-(3,4-dichlorophenyl)-1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloroaniline: A simpler compound with similar dichlorophenyl groups.
4,6-Dimethyl-2-aminopyrimidine: Shares the dimethylpyrimidinyl group.
2-Methylaniline: Contains the methylphenyl group.
Eigenschaften
Molekularformel |
C21H20Cl2N6O |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methylphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O/c1-12-6-4-5-7-18(12)27-20(28-19-24-13(2)10-14(3)25-19)29-21(30)26-15-8-9-16(22)17(23)11-15/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
InChI-Schlüssel |
OVZQPZXYUJYFEX-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11621014.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621020.png)

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621052.png)
![2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
![2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11621070.png)
![2-Phenyl-4-(tricyclo[4.3.1.1~3,8~]undec-1-yl)-1,3-thiazole](/img/structure/B11621075.png)
![N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11621078.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11621089.png)


